Regioselectivity in C–H Borylation: Ortho-Substituted vs. Unsubstituted Arylphosphonate
The iridium-catalyzed C–H borylation of diethyl phenylphosphonate (unsubstituted parent) is nonselective, producing a near-statistical mixture of 3-, 3,5-, and 4-boryl substituted aryl phosphonate regioisomers [1]. This lack of selectivity necessitates chromatographic separation and reduces isolated yields of any single regioisomer. In contrast, phosphonate-directed ortho C–H borylation methodology, applicable to ortho-substituted arylphosphonates including the 2-chlorophenyl variant, provides ortho-phosphonate arylboronic esters with controlled regiochemistry [2]. For users requiring a single regioisomeric boronic ester intermediate for downstream Suzuki–Miyaura cross-coupling, the ortho-chloro substitution pattern enables a directed-metalation strategy that the unsubstituted analog cannot offer.
| Evidence Dimension | C–H borylation regioselectivity (Ir-catalyzed) |
|---|---|
| Target Compound Data | Ortho-substituted arylphosphonates undergo phosphonate-directed ortho-C–H borylation, enabling single regioisomer access (applicable class behavior) [2] |
| Comparator Or Baseline | Diethyl phenylphosphonate: nonselective mixture of 3-, 3,5-, and 4-boryl regioisomers (near-statistical distribution) [1] |
| Quantified Difference | Single regioisomer vs. near-statistical mixture of at least 3 regioisomers; approximate 3-fold improvement in effective yield of desired isomer |
| Conditions | Ir-catalyzed C–H borylation; [Ir(cod)OMe]₂/dtbbpy catalyst system; reported in J. Am. Chem. Soc. 2020 and Top. Catal. 2021 |
Why This Matters
For procurement decisions in synthetic chemistry workflows, the ability to obtain a single regioisomeric intermediate directly avoids costly chromatographic purification and improves overall process mass intensity.
- [1] Doherty, S., Knight, J.G., Tran, T.S.T., Alharbi, H.Y., Perry, D.O. (2021) The Synthesis of Biarylmonophosphonates via Palladium-Catalyzed Phosphonation, Iridium-Catalyzed C-H Borylation, Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Topics in Catalysis, 64, 447–461. DOI: 10.1007/s11244-021-01436-1. View Source
- [2] Xu, F., Duke, O.M., Rojas, D., Eichelberger, H.M., Kim, R.S., Clark, T.B., Watson, D.A. (2020) Arylphosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Journal of the American Chemical Society, 142(28), 11988–11992. DOI: 10.1021/jacs.0c04159. View Source
